2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine
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Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine
Uniqueness
2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and an amine group attached to the furan ring
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-6-4-7(6)10-2-3-11(13-10)8-5-9(8)12/h2-3,6-9H,4-5,12H2,1H3 |
InChI Key |
OFGZLSMRWXPVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C3CC3N |
Origin of Product |
United States |
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